Emb-fubinaca, also known as ethyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, is classified as a synthetic cannabinoid. It is part of a larger group of indazole-derived compounds that have been synthesized for their potential psychoactive effects. This compound has emerged in the designer drug market, often found laced on plant material and marketed under various names. Its structural classification places it among the indazole-3-carboxamide derivatives, which are known for their agonistic activity at cannabinoid receptors .
The synthesis of emb-fubinaca involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized from indazole-3-carboxylic acid derivatives through a series of reactions including acylation and esterification.
Emb-fubinaca's molecular structure is characterized by the following features:
Emb-fubinaca participates in various chemical reactions typical of synthetic cannabinoids:
The mechanism of action of emb-fubinaca primarily involves its interaction with cannabinoid receptors, specifically the cannabinoid receptor type 1 (CB1):
Emb-fubinaca exhibits several notable physical and chemical properties:
The applications of emb-fubinaca are primarily found within research contexts:
EMB-FUBINACA (ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate) is a synthetic indazole-derived cannabinoid that acts as a potent full agonist at both CB1 and CB2 receptors. Its mechanism involves high-affinity binding to the orthosteric site of these G protein-coupled receptors (GPCRs), triggering conformational changes that initiate intracellular signaling cascades [4] [7]. Unlike partial agonists like Δ9-THC, EMB-FUBINACA stabilizes an active receptor conformation that maximizes G-protein coupling efficiency, resulting in more intense and prolonged cellular responses [4].
Quantitative studies reveal EMB-FUBINACA exhibits significantly higher affinity for cannabinoid receptors compared to plant-derived Δ9-THC. Radioligand displacement assays demonstrate its CB1 affinity (Ki ≈ 1-5 nM) surpasses Δ9-THC (Ki ≈ 40 nM) by approximately 8-40 fold [1] [4]. This enhanced affinity is characteristic of carboxamide-type synthetic cannabinoids, which optimize structural interactions within the receptor binding pocket. Among structural analogues, EMB-FUBINACA shows comparable potency to AMB-FUBINACA but lower efficacy than 5F-MDMB-PINACA, as quantified through receptor activation assays [4] [5].
Table 1: Comparative CB1 Receptor Binding Affinities | Compound | CB1 Ki (nM) | Relative Potency vs. Δ9-THC | |--------------|----------------|--------------------------------| | EMB-FUBINACA | 1-5 | 8-40x | | Δ9-THC | ~40 | 1x (Reference) | | AMB-FUBINACA | 0.1-1 | 40-400x | | 5F-MDMB-PINACA | 0.05-0.3 | 130-800x |Source: In vitro receptor binding data compiled from [1] [4] [5]
Upon binding CB1 receptors, EMB-FUBINACA preferentially activates Gi/o-type G proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP production [4] [7]. This canonical pathway parallels Δ9-THC but with greater efficacy and lower EC50 values (0.01-0.1 nM vs. 10-100 nM for Δ9-THC) in cAMP inhibition assays [4]. Additionally, EMB-FUBINACA triggers:
The indazole-3-carboxamide scaffold of EMB-FUBINACA serves as a critical pharmacophore for receptor interaction. X-ray crystallography studies of similar compounds reveal that the planar indazole core forms π-π stacking interactions with Phe268 and Trp279 in the CB1 receptor's transmembrane helix 6 [3] [7]. The carboxamide linker (-CONH-) establishes dual hydrogen bonds with Lys192 and Ser193 residues, anchoring the molecule in the orthosteric binding pocket [5] [7]. The 4-fluorobenzyl moiety extends into a hydrophobic subpocket (formed by Leu193, Val196, and Phe200), with the fluorine atom enhancing binding through halogen bonding [3] [5]. The ethyl valinate ester group optimizes steric compatibility with lipophilic regions near the receptor's extracellular loops [5] [8].
Table 2: Key Structural Motifs and Receptor Interactions | Structural Element | Receptor Interaction | Functional Consequence | |------------------------|---------------------------|----------------------------| | Indazole core | π-π stacking with Phe268/Trp279 | Enhanced binding stability | | Carboxamide linker | H-bonds with Lys192/Ser193 | Precise positioning in orthosteric site | | 4-Fluorobenzyl | Halogen bonding/hydrophobic contacts | Increased binding affinity | | Ethyl valinate ester | Lipophilic interactions | Modulation of efficacy and metabolism |
EMB-FUBINACA contains a chiral center at the C-2 carbon of the valinate side chain, producing (S)- and (R)-enantiomers with distinct pharmacological profiles. Functional assays demonstrate the (S)-enantiomer possesses substantially higher CB1/CB2 potency than its (R)-counterpart [1] [3] [5]. For CB1 receptors:
Appendix: Structural Analogues of EMB-FUBINACA
Table 3: Carboxamide-Type Synthetic Cannabinoids | Compound | Core Structure | Key Structural Features | Relative CB1 Potency | |--------------|--------------------|-----------------------------|--------------------------| | EMB-FUBINACA | Indazole-3-carboxamide | Ethyl valinate ester, 4-fluorobenzyl | High (Reference) | | AB-FUBINACA | Indazole-3-carboxamide | Valinamide, 4-fluorobenzyl | Similar | | AMB-FUBINACA | Indazole-3-carboxamide | Methyl valinate ester, 4-fluorobenzyl | 5-10x higher | | 5F-MDMB-PINACA | Indazole-3-carboxamide | Methyl tert-leucinate ester, 5-fluoropentyl | 10-50x higher | | MDMB-FUBICA | Indole-3-carboxamide | Methyl 3,3-dimethylbutanoate, 4-fluorobenzyl | Lower | | APP-CHMINACA | Indazole-3-carboxamide | Phenylalaninamide, cyclohexylmethyl | Similar |Source: Structural and pharmacological data from [1] [3] [5]
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: